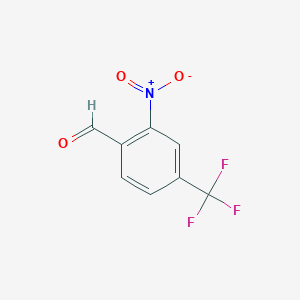

2-Nitro-4-(trifluoromethyl)benzaldehyde

Beschreibung

Contextualization of Nitroaromatic and Trifluoromethylated Aromatic Compounds in Contemporary Organic Chemistry

Nitroaromatic compounds, which feature a nitro group (-NO2) attached to an aromatic ring, are a cornerstone of modern organic synthesis. numberanalytics.com The nitro group is a strong electron-withdrawing group, a property that significantly influences the reactivity of the aromatic ring. numberanalytics.comwikipedia.org This makes nitroaromatic compounds versatile intermediates for producing a wide range of substances, including dyes, polymers, pesticides, and explosives. nih.gov Their utility is further expanded by the fact that the nitro group can be readily transformed into other functional groups, such as amines, which are crucial for synthesizing pharmaceuticals. wikipedia.orgpageplace.de

Trifluoromethylated aromatic compounds, containing one or more trifluoromethyl (-CF3) groups, are also of great interest, particularly in medicinal chemistry. mdpi.combohrium.com The trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity to biological targets. mdpi.comresearchgate.net The inclusion of fluorine atoms in drug candidates is a well-established strategy to improve their pharmacokinetic properties. nih.gov The development of methods to introduce trifluoromethyl groups into organic molecules has become an active area of research. acs.org

Significance of 2-Nitro-4-(trifluoromethyl)benzaldehyde as a Key Synthetic Building Block and Intermediate

This compound serves as a crucial starting material in the synthesis of various organic compounds. lookchem.combiosynth.com It is particularly valuable in the production of fine chemical intermediates. google.com For instance, it is a raw material in the synthesis of 2-nitro-4-trifluoromethyl benzonitrile (B105546), an important intermediate for certain herbicides and anti-inflammatory drugs. google.com The presence of both the nitro and trifluoromethyl groups on the benzaldehyde (B42025) structure provides multiple reaction sites, allowing for diverse chemical modifications.

Historical Overview of Research Trajectories Involving Substituted Benzaldehydes

Substituted benzaldehydes, organic compounds with various atoms or groups attached to the benzaldehyde structure, have long been a focus of chemical research. wisdomlib.org Historically, a key challenge has been the development of efficient methods for their synthesis. kpfu.ru Early methods often required harsh conditions and were not always efficient. kpfu.ru

A significant advancement came with the work of Hermann Staudinger in 1907, who prepared the first synthetic β-lactam, a class of compounds with important antibiotic properties, using a substituted benzaldehyde. wikipedia.org Over the years, numerous methods have been developed for the synthesis of substituted benzaldehydes, including one-pot procedures that are both fast and efficient. acs.orgrug.nl These advancements have been crucial for the development of new drugs and materials. rug.nl

Emerging Research Frontiers for this compound in Advanced Materials and Medicinal Chemistry

The unique properties of this compound make it a promising candidate for research in advanced materials and medicinal chemistry. In materials science, it is listed as a building block for liquid crystals. tcichemicals.com In medicinal chemistry, this compound and its derivatives are being explored for their potential as therapeutic agents. For example, it is a component in the synthesis of compounds investigated for their ability to inhibit Aurora kinase, a protein involved in cell division, which could have applications in cancer treatment. google.comgoogle.com It is also used in the creation of condensed heterocyclic compounds with potential as pest control agents. google.com Furthermore, it is a building block for bicyclic heterocyclic amide inhibitors of NaV1.8, a sodium ion channel involved in pain signaling. google.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 109466-87-7 |

| Molecular Weight | 219.12 g/mol |

| Purity | >98.0% (GC) tcichemicals.com |

| Appearance | White to light yellow to light orange fluffy powder lookchem.com |

| Synonyms | This compound, 4-(Trifluoromethyl)-2-nitrobenzaldehyde tcichemicals.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-nitro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-1-5(4-13)7(3-6)12(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSYMGKKRHIYIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457268 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109466-87-7 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Nitro 4 Trifluoromethyl Benzaldehyde

Established Synthetic Routes to 2-Nitro-4-(trifluoromethyl)benzaldehyde

Reduction of 2-Nitro-4-(trifluoromethyl)benzonitrile (B1329358)

A principal and widely utilized method for the synthesis of this compound is the reduction of its corresponding benzonitrile (B105546) precursor, 2-Nitro-4-(trifluoromethyl)benzonitrile. This transformation specifically targets the conversion of the nitrile group (-C≡N) to an aldehyde group (-CHO) while preserving the nitro and trifluoromethyl functionalities on the aromatic ring.

The choice of reducing agent is critical for the successful partial reduction of the nitrile to an aldehyde, avoiding over-reduction to an amine. Diisobutylaluminium hydride (DIBAL-H) is a powerful and highly selective reducing agent for this purpose. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically conducted at low temperatures, such as -78 °C, to control the reactivity of DIBAL-H and prevent the further reduction of the initially formed aldehyde. commonorganicchemistry.comyoutube.com The bulky nature of the diisobutyl groups on the aluminum atom contributes to its selectivity for the partial reduction of nitriles. masterorganicchemistry.com

The mechanism involves the coordination of the nitrile's nitrogen atom to the electrophilic aluminum center of DIBAL-H, forming a Lewis acid-base adduct. This is followed by the intramolecular transfer of a hydride ion to the nitrile carbon, resulting in the formation of an imine-aluminum complex. wikipedia.org Subsequent aqueous workup hydrolyzes this intermediate to yield the desired aldehyde. wikipedia.org

Other reagents that can be employed for the reduction of nitriles to aldehydes include a combination of sodium hydride and zinc chloride, which allows for a controlled reduction via iminyl zinc intermediates. organic-chemistry.org Catalytic hydrogenation using specific catalysts and conditions can also be tailored for aldehyde synthesis. wikipedia.org

Optimizing the yield and ensuring the purity of this compound from the reduction of 2-Nitro-4-(trifluoromethyl)benzonitrile hinges on several factors. The slow, controlled addition of approximately one equivalent of DIBAL-H at a consistently low temperature is paramount to prevent over-reduction and the formation of byproducts. commonorganicchemistry.com The reaction solvent, typically an inert organic solvent like toluene (B28343) or tetrahydrofuran, also plays a role in the reaction's efficiency.

Purity assessment of the final product is crucial and is commonly performed using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for determining the purity of the synthesized aldehyde and identifying any impurities. mdpi.com Spectroscopic methods such as ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the product. researchgate.net Recrystallization or column chromatography can be employed as purification methods to achieve high-purity this compound.

Alternative Synthetic Strategies for the Benzaldehyde (B42025) Moiety

Beyond the reduction of nitriles, other synthetic strategies can be employed to introduce the benzaldehyde functionality. One common approach is the oxidation of the corresponding benzyl (B1604629) alcohol. However, this would require the prior synthesis of 2-nitro-4-(trifluoromethyl)benzyl alcohol.

Another strategy involves the direct oxidation of the methyl group of 2-nitrotoluene (B74249) derivatives. For instance, the oxidation of 2-nitrotoluene can yield 2-nitrobenzaldehyde (B1664092), though this method can sometimes suffer from low selectivity and the formation of over-oxidation products like the corresponding carboxylic acid. researchgate.netchem-soc.si

The nitration of 4-(trifluoromethyl)benzaldehyde (B58038) is another potential route. wikipedia.org However, the nitration of benzaldehyde typically yields a mixture of ortho, meta, and para isomers, with the meta isomer often being the major product. psu.edu Achieving high selectivity for the desired 2-nitro isomer can be challenging and may require specific nitrating agents and reaction conditions.

A patent describes the synthesis of 2-nitro-4-(trifluoromethyl)benzonitrile from 3-nitro-4-chlorobenzotrifluoride and a cyanide source, which is then a precursor for the aldehyde. patsnap.com This highlights a multi-step approach starting from a different commercially available material.

Comparison of Synthetic Efficiencies and Environmental Impact of Different Routes

The choice of a synthetic route is often a trade-off between efficiency, cost, and environmental impact.

| Synthetic Route | Advantages | Disadvantages | Environmental Considerations |

| Nitrile Reduction (DIBAL-H) | High selectivity for aldehyde, generally good yields. | Use of pyrophoric and moisture-sensitive DIBAL-H requires stringent anhydrous and low-temperature conditions. youtube.com | Generates aluminum-containing waste from the workup. The use of organic solvents contributes to VOC emissions. |

| Oxidation of Benzyl Alcohol | Can be a clean reaction depending on the oxidant. | Requires the synthesis of the corresponding benzyl alcohol, adding an extra step. | Oxidants like chromium-based reagents are toxic. Greener oxidants are available but may be less efficient. |

| Oxidation of Toluene Derivative | Utilizes a potentially cheaper starting material. | Often suffers from low selectivity and over-oxidation. researchgate.netchem-soc.si | Can generate significant byproducts, leading to waste. |

| Nitration of Benzaldehyde | Direct approach to introduce the nitro group. | Poor regioselectivity, leading to isomeric mixtures that are difficult to separate. psu.edu | Use of strong acids like nitric and sulfuric acid generates acidic waste streams. |

The reduction of 2-nitro-4-(trifluoromethyl)benzonitrile with DIBAL-H, despite its operational challenges, often represents a highly efficient and selective laboratory-scale synthesis. For industrial production, factors such as the cost and handling of DIBAL-H, as well as waste management, become more significant. Alternative routes, while potentially greener in some aspects, may be less efficient or require more extensive process development to achieve the desired purity and yield.

Derivatization and Functional Group Transformations Involving the Aldehyde Group

The aldehyde group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

One common derivatization is the reaction with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime, this compound oxime. This reaction is typically carried out in the presence of a base. google.com The resulting oxime can be further dehydrated to regenerate the nitrile, as described in a patent for the synthesis of 2-nitro-4-(trifluoromethyl)benzonitrile. google.com

The aldehyde can also participate in condensation reactions. For example, it can react with amines to form imines (Schiff bases). wikipedia.org It can also undergo condensation with activated methylene (B1212753) compounds in reactions like the Knoevenagel condensation.

Furthermore, the aldehyde group can be oxidized to the corresponding carboxylic acid, 2-nitro-4-(trifluoromethyl)benzoic acid, using various oxidizing agents. Conversely, it can be reduced to the corresponding benzyl alcohol, 2-nitro-4-(trifluoromethyl)benzyl alcohol, using reducing agents like sodium borohydride (B1222165).

These derivatization reactions significantly expand the synthetic utility of this compound, making it a valuable building block in medicinal chemistry and materials science.

Oxime Formation and Subsequent Dehydration to Nitriles

A key transformation of this compound is its conversion to 2-Nitro-4-(trifluoromethyl)benzonitrile. This process involves a two-step synthetic route: the formation of an oxime followed by a dehydration reaction.

The initial step is the reaction of this compound with hydroxylamine hydrochloride in the presence of an inorganic base. google.com This reaction is typically carried out in water at a controlled temperature, for instance, between 8°C and 20°C. google.com The process yields this compound oxime. One specific method details adding the aldehyde to water, followed by hydroxylamine hydrochloride, and then dropwise addition of a 50% sodium hydroxide (B78521) solution to facilitate the reaction. google.com After the reaction is complete, the mixture is neutralized, and the oxime product is extracted. A reported yield for this step is 88%. google.com

The subsequent step is the dehydration of the newly formed oxime to the corresponding nitrile, 2-Nitro-4-(trifluoromethyl)benzonitrile. masterorganicchemistry.com This dehydration is effectively achieved using a specialized catalytic system. masterorganicchemistry.com

For the dehydration of this compound oxime, a nickel composite catalyst has been shown to be effective. masterorganicchemistry.com This catalyst is prepared by compounding nickel acetate (B1210297) and Raney nickel. masterorganicchemistry.com The use of this composite system is reported to have higher activity compared to other methods. masterorganicchemistry.com In a typical procedure, the oxime is dissolved in a solvent like acetonitrile (B52724), to which acetic anhydride (B1165640) and the nickel composite catalyst are added before heating the mixture to induce the dehydration reaction. masterorganicchemistry.com The weight ratio of nickel acetate to Raney nickel in the composite catalyst can range from 0.5-2:1. masterorganicchemistry.com

Condensation Reactions and Schiff Base Synthesis

The aldehyde group of this compound is reactive towards nucleophiles, such as primary amines, leading to the formation of imines, commonly known as Schiff bases. This condensation reaction is a fundamental process in organic chemistry. ijtsrd.comijmcmed.orgresearchgate.netnih.govjecst.org

The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This initially forms an unstable carbinolamine intermediate. ijmcmed.orgnih.gov The carbinolamine then undergoes dehydration, often catalyzed by the presence of a weak acid or base, to yield the stable imine or Schiff base. ijmcmed.orgnih.gov

While specific studies detailing the synthesis of Schiff bases from this compound are not prevalent in the provided search results, the reaction is analogous to the well-documented condensation of other substituted benzaldehydes, such as p-nitrobenzaldehyde, with various primary amines. ijtsrd.comresearchgate.netnih.gov For instance, the condensation of p-nitrobenzaldehyde with m-nitroaniline is carried out in an alcoholic solvent with a few drops of a basic solution, followed by refluxing. ijtsrd.com Similarly, reactions can be performed in ethanol (B145695) with a catalytic amount of acetic acid. researchgate.netnih.gov The electron-withdrawing nitro and trifluoromethyl groups on the this compound ring would enhance the electrophilicity of the carbonyl carbon, likely facilitating the initial nucleophilic attack by the amine.

The resulting Schiff bases, containing the 2-nitro-4-(trifluoromethyl)phenyl moiety, would be valuable intermediates for the synthesis of various heterocyclic compounds and other complex organic molecules.

Henry (Nitroaldol) Reactions with Nitroalkanes

The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction is highly valuable in organic synthesis as the resulting β-nitro alcohols can be readily converted into other important functional groups, such as nitroalkenes through dehydration, α-nitro ketones via oxidation, or β-amino alcohols by reduction of the nitro group. wikipedia.org

The reaction commences with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nucleophilic nitronate. wikipedia.org This nitronate then attacks the electrophilic carbonyl carbon of the aldehyde, in this case, this compound. Subsequent protonation of the resulting β-nitro alkoxide yields the β-nitro alcohol product. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

The choice of base is crucial for the outcome of the reaction. To isolate the β-hydroxy nitro compounds, only small amounts of base should be utilized to prevent subsequent elimination of water, which leads to the formation of nitroalkenes. organic-chemistry.orgscirp.org Various catalysts, including both organic and inorganic bases, have been employed to facilitate this transformation. tcichemicals.com In recent years, there has been a significant focus on developing asymmetric Henry reactions using chiral catalysts to achieve high enantioselectivity. tcichemicals.com

Table 1: Examples of Catalysts Used in Henry Reactions

| Catalyst Type | Specific Examples |

| Lewis Acid/Amine System | Zinc triflate with diisopropylethylamine (DIPEA) and N-methylephedrine (NME) wikipedia.org |

| Quinine Derivatives | Used as asymmetric catalysts wikipedia.org |

| Copper(I) Catalysts | Copper(I) with bis(sulfonamide)-diamine ligands organic-chemistry.org |

| Copper(II) Catalysts | Chiral diamine-Cu(OAc)2 complexes organic-chemistry.org |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 2-Nitro-4-(trifluoromethyl)benzoic acid. This transformation is a common and important reaction in organic synthesis. Studies have shown that nitro-substituted benzaldehydes can be predominantly oxidized to their benzoic acid derivatives. rsc.org

One method for this oxidation involves the use of potassium permanganate (B83412) (KMnO4) in an alkaline aqueous solution. google.com This process has been shown to produce the desired carboxylic acid in high purity and good yields. google.com The reaction is typically carried out at temperatures ranging from -10° to +50° C. google.com Following the oxidation, acidification of the solution can be advantageous for the isolation of the product. google.com Other oxidizing agents that can be employed for the conversion of aldehydes to carboxylic acids include chromium trioxide (CrO3).

Reductive Amination Strategies

Reductive amination is a versatile method for the formation of carbon-nitrogen bonds, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to an amine. sigmaaldrich.commasterorganicchemistry.com This two-step process can often be performed in a single pot. For this compound, this reaction provides a route to various substituted amine derivatives.

The reaction can be carried out with either primary or secondary amines. sigmaaldrich.com A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired reaction conditions. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Features |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF), Dioxane | Water-sensitive. commonorganicchemistry.com |

| Sodium cyanoborohydride (NaCNBH₃) | Methanol (MeOH) | Not water-sensitive; Lewis acids like Ti(iPrO)₄ or ZnCl₂ can be added for less reactive substrates. commonorganicchemistry.com |

| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Typically added after imine formation is complete as it can also reduce aldehydes and ketones. commonorganicchemistry.com |

The efficiency of reductive amination can be influenced by the electronic properties of the amine. For instance, electron-poor aryl amines may not react effectively in some systems. sigmaaldrich.com

Reactivity and Transformations of the Nitro Group

The nitro group of this compound is a key functional group that can undergo various transformations, most notably reduction to an amine.

Selective Reduction of the Nitro Group to Amine Derivatives

The selective reduction of the nitro group in the presence of other reducible functional groups, such as the aldehyde, is a significant synthetic challenge. However, various methods have been developed to achieve this transformation, leading to the formation of 2-Amino-4-(trifluoromethyl)benzaldehyde.

Catalytic Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common catalyst for this transformation.

Transfer hydrogenation offers an alternative to the use of gaseous hydrogen, employing other molecules as hydrogen donors. Formic acid and its salts, such as ammonium (B1175870) formate, are common hydrogen sources in these reactions. nih.gov Numerous catalytic systems, utilizing both noble and non-noble metals, have been developed for the transfer hydrogenation of nitro compounds. nih.gov

Metal-mediated Reductions (e.g., Fe-AcOH-H₂O System)

Metal-mediated reductions provide a classic and effective method for converting nitroarenes to anilines. The use of iron powder in the presence of an acid, such as acetic acid (AcOH), is a well-established system for this purpose. commonorganicchemistry.com The reaction is often carried out in a solvent mixture, such as ethanol and water, and may require heating to proceed at a reasonable rate. commonorganicchemistry.com The reaction mixture is typically worked up by basification to precipitate iron salts, followed by extraction of the desired amine product. commonorganicchemistry.com The Fe/AcOH system is known for its ability to selectively reduce nitro groups in the presence of other functional groups.

Studies on the reduction of 2,4,6-trinitrotoluene (B92697) (TNT) with granular iron have shown that the complete conversion to the corresponding amine is favored at low initial substrate concentrations or high iron concentrations. nih.gov In some cases, incomplete conversion can be attributed to polymerization reactions involving the amine product or reaction intermediates. nih.gov

Formation of 2-Aminobenzoate (B8764639) Derivatives via Rearrangement

The transformation of 2-nitro-substituted aromatic compounds into 2-aminobenzoate derivatives often involves complex rearrangement reactions. For instance, photoinduced rearrangements of related structures like α-(2-nitrophenyl)ketones are known to proceed via oxygen transfer from the nitro group to a benzylic position, leading to the formation of cyclic hydroxamates. rsc.org Another example involves the asymmetric catalytic cascade reaction of 2-nitrophenylpyruvates, which, through reduction and intramolecular amidation, yield 3-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives. rsc.org However, specific literature detailing a direct rearrangement pathway from this compound or its immediate derivatives to 2-aminobenzoates was not prominently found in the surveyed research. Such a transformation would likely require a reduction of the nitro group followed by a rearrangement, a sequence that is not a commonly cited named reaction for this specific substrate class.

Mechanistic Insights into Nitro Group Reactivity in Complex Systems

The nitro group's reactivity is multifaceted, stemming from its potent electron-withdrawing properties, which it exerts through both inductive and resonance effects. nih.gov This electronic influence is fundamental to its behavior in complex molecules. In nitroarenes, reactions with nucleophiles can occur via two primary pathways: a direct nucleophilic attack to form a σ-adduct or a single-electron transfer that results in a radical-ion pair. nih.gov The nitro group significantly lowers the electron density of the aromatic ring, making the scaffold more susceptible to nucleophilic attack or single-electron transfer processes. nih.gov Furthermore, the nitro group can function as an effective leaving group in certain organic reactions, facilitating the formation of carbon-carbon double bonds through the elimination of HNO₂. nih.gov This dual role as both an activator and a leaving group is pivotal in the synthesis of polyfunctionalized compounds. nih.gov

Impact of Trifluoromethyl Group on Nitro Group Reactivity

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through a strong negative inductive effect (-I). nih.gov When present on the same aromatic ring, it significantly modulates the reactivity of the nitro group.

Enhanced Electrophilicity : The -CF₃ group's electron-withdrawing nature enhances the electrophilic character of the aromatic ring, which in turn affects the nitro group. This is evident in electrochemical studies where the reduction of nitrobenzotrifluorides to trifluoromethylanilines is a key transformation. frontiersin.org The presence of the -CF₃ group makes the nitro group more amenable to reduction.

Bioisosterism and Stability : The -CF₃ group is often used as a bioisostere for the nitro group. rsc.org While both are strongly electron-withdrawing, the trifluoromethyl group can offer improved metabolic stability in drug candidates. rsc.org Studies on the replacement of aliphatic nitro groups with -CF₃ groups in bioactive molecules have shown that the resulting compounds can be more potent and possess better metabolic profiles. rsc.org

Reactivity in Nucleophilic Substitution : The combined electron-withdrawing force of both the nitro and trifluoromethyl groups makes the aromatic ring highly electron-deficient, increasing its susceptibility to nucleophilic aromatic substitution, where the nitro group can potentially act as a leaving group. wikipedia.org

Reactions Involving the Trifluoromethyl Group

While often considered inert, the trifluoromethyl group can participate in chemical transformations under specific conditions.

Stability and Reactivity of the Trifluoromethyl Group Under Various Conditions

The trifluoromethyl group is renowned for its high stability, a characteristic attributed to the strength of the carbon-fluorine bond. organic-chemistry.orgresearchgate.net It is generally robust and inert under a wide range of acidic and basic reaction conditions. organic-chemistry.orgnih.gov This stability makes it a valuable functional group in pharmaceuticals and agrochemicals, as it can protect a reactive methyl group from metabolic oxidation. wikipedia.org

Despite its general stability, selective transformations of the C–F bonds within an aromatic trifluoromethyl group can be achieved. organic-chemistry.org These reactions typically require specific substrate design or the use of potent reagents, allowing for the synthesis of diverse aromatic compounds under mild conditions that would not damage other reactive functional groups on the molecule. organic-chemistry.org

Influence of Trifluoromethyl Group on Aromatic Ring Reactivity

The trifluoromethyl group profoundly influences the reactivity of the aromatic ring to which it is attached. Its powerful electron-withdrawing inductive effect (-I) deactivates the ring towards electrophilic aromatic substitution, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgorganic-chemistry.orgwikipedia.org

This deactivating effect is not uniform across all positions of the ring. The -CF₃ group destabilizes the positively charged intermediates (Wheland intermediates) formed during ortho and para attack more than the intermediate formed during meta attack. organic-chemistry.org Consequently, the trifluoromethyl group acts as a meta-director for electrophilic aromatic substitution. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This directing effect is not because the meta position is actively favored, but rather because the ortho and para positions are more strongly disfavored. organic-chemistry.org

Multi-component and Cascade Reactions

The aldehyde functional group in this compound makes it a suitable substrate for various multi-component reactions (MCRs) and cascade sequences, which are highly efficient processes for building molecular complexity.

| Reaction Type | Description | Relevance of Functional Groups |

| Henry Reaction | A base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane to form β-nitro alcohols. organic-chemistry.orgmdpi.com | The aldehyde group readily participates. The electron-withdrawing nitro and trifluoromethyl groups on the ring enhance the electrophilicity of the aldehyde carbon, facilitating the nucleophilic attack by the nitronate. researchgate.netillinois.edu |

| Biginelli Reaction | An acid-catalyzed three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. wikipedia.orgorganic-chemistry.org | The aldehyde is a key component. The electron-deficient nature of the trifluoromethyl group can destabilize the N-acyliminium intermediate, which has been shown in some cases to allow for its isolation. nih.gov |

| Ugi Reaction | A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. organic-chemistry.orgresearchgate.net | The aldehyde is a required starting material. The nitro group can be used as a surrogate for an amine in Ugi-reduction-cyclization strategies, highlighting the potential for post-MCR modifications. rsc.org |

| Cascade Reactions | Sequential reactions where the product of one step is the substrate for the next in a one-pot process. | The combination of an aldehyde, a nitro group, and a trifluoromethyl-activated ring provides multiple reactive sites for initiating cascade sequences, such as oxa-Michael-Henry reactions or other coupling/cyclization pathways. organic-chemistry.org |

While specific examples utilizing this compound in all these MCRs are not always documented, the reactivity of its constituent functional groups is well-established in these reaction classes with analogous substrates. For instance, the Henry reaction has been successfully performed with both 2-nitrobenzaldehyde and 4-(trifluoromethyl)benzaldehyde, demonstrating the compatibility of each functional group with the reaction conditions. researchgate.net Similarly, the significant influence of trifluoromethyl groups on the mechanism of the Biginelli reaction has been a subject of study. nih.gov These examples strongly suggest the utility of this compound as a versatile building block in the efficient, one-pot synthesis of complex heterocyclic structures.

One-Pot Syntheses Utilizing this compound

One-pot syntheses offer a streamlined approach to chemical transformations, enhancing efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. This compound serves as a key substrate in such processes, notably in the preparation of other fine chemical intermediates.

A significant example is the one-pot synthesis of 2-nitro-4-(trifluoromethyl)benzonitrile. google.com This process begins with the reaction of this compound with hydroxylamine hydrochloride and an inorganic base in an aqueous medium to form this compound oxime. google.com The subsequent step involves the dehydration of the oxime intermediate. This is achieved by dissolving the oxime in acetonitrile and treating it with acetic anhydride in the presence of a nickel composite catalyst, which is prepared from nickel acetate and Raney nickel. google.com This catalyst demonstrates high activity and selectivity, leading to the formation of 2-nitro-4-(trifluoromethyl)benzonitrile in good yields. google.com

| Step | Reactants | Reagents & Catalysts | Solvent | Key Conditions | Product |

|---|---|---|---|---|---|

| 1 (Oxime Formation) | This compound, Hydroxylamine hydrochloride | Inorganic Base | Water | Temperature: 0-20 °C | This compound oxime |

| 2 (Dehydration) | This compound oxime | Acetic anhydride, Nickel composite catalyst (Nickel acetate/Raney nickel) | Acetonitrile | Heating | 2-nitro-4-(trifluoromethyl)benzonitrile |

Intramolecular Cyclization Reactions to Form Heterocyclic Systems (e.g., Indoles, Pyrimidines)

The functional groups of this compound and its derivatives are ideally positioned to participate in intramolecular cyclization reactions, leading to the formation of a variety of heterocyclic systems. These reactions are fundamental in medicinal chemistry and materials science, where heterocyclic compounds are of paramount importance.

Formation of Indoles:

The synthesis of indole (B1671886) derivatives, particularly those bearing a trifluoromethyl group, is an area of active research. A common strategy involves the reductive cyclization of a 2-nitroaryl precursor. While direct cyclization of this compound is not typical, it serves as the starting point to build intermediates primed for cyclization. For instance, the aldehyde can undergo condensation or other transformations to introduce the necessary side chain. The subsequent reduction of the nitro group to an amino group is a key step, which then acts as an internal nucleophile, attacking an electrophilic center on the side chain to construct the indole ring.

One such pathway involves the conversion of 2-nitroaryl compounds into α-CF3-β-(2-nitroaryl) enamines. The reduction of the nitro group in these intermediates, often using systems like Fe-AcOH-H2O, initiates an intramolecular cyclization to yield 2-CF3-indoles. researchgate.net Another approach involves the acylation of 2-nitrotoluenes (which can be conceptually linked to the oxidation state of 2-nitrobenzaldehydes) to form 2-nitrobenzyl trifluoromethyl ketones. These ketones can be cyclized under reducing conditions (e.g., Zn/AcOH) to produce 2-(trifluoromethyl)indoles. researchgate.net

Formation of Other Heterocyclic Systems:

Beyond indoles, derivatives of 2-nitrobenzaldehydes are employed in the synthesis of other N-heterocycles like cinnolines. A transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines starting from 2-nitrobenzyl alcohol (accessible from the corresponding aldehyde) and benzylamine. rsc.orgresearchgate.netnih.gov The proposed mechanism involves an initial intramolecular redox reaction where the nitro group is reduced, followed by condensation with benzylamine, isomerization, and subsequent cyclization and aromatization to yield the cinnoline (B1195905) core. rsc.orgnih.gov

The synthesis of pyrimidines can be envisioned through multi-step pathways starting from this compound. For example, the aldehyde could undergo a Knoevenagel condensation with a suitable active methylene compound, followed by reaction with a source of amidine in a cyclocondensation reaction to form the pyrimidine (B1678525) ring. nih.gov

| Starting Material Precursor | Key Intermediate | Reaction Type | Resulting Heterocycle | Key Reagents/Conditions |

|---|---|---|---|---|

| 2-Nitroaryl compound | α-CF3-β-(2-nitroaryl) enamine | Reductive Cyclization | Indole | Fe-AcOH-H2O researchgate.net |

| 2-Nitrotoluene derivative | 2-Nitrobenzyl trifluoromethyl ketone | Reductive Cyclization | Indole | Zn/AcOH researchgate.net |

| 2-Nitrobenzyl alcohol | 2-Nitrosobenzaldehyde and (E)-2-(2-benzylidenehydrazineyl) benzaldehyde | Intramolecular Redox Cyclization | Cinnoline | Base (e.g., CsOH·H₂O) rsc.orgnih.gov |

Spectroscopic Characterization and Computational Analysis in Research on 2 Nitro 4 Trifluoromethyl Benzaldehyde

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the molecular vibrations of a compound.

The experimental vibrational spectra of 2-Nitro-4-(trifluoromethyl)benzaldehyde are characterized by absorption bands corresponding to the distinct vibrational modes of its constituent functional groups. While a complete spectral analysis for this specific molecule is not extensively documented in a single source, assignments can be inferred from studies on closely related compounds like 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde. niscpr.res.in

Key vibrational bands are typically observed for the aldehyde (CHO), nitro (NO₂), and trifluoromethyl (CF₃) groups, as well as the benzene (B151609) ring. The C=O stretching vibration of the aldehyde group is expected to produce a strong band in the FT-IR spectrum, typically around 1700 cm⁻¹. niscpr.res.inresearchgate.net For instance, in 2-nitrobenzaldehyde, this band appears at 1698 cm⁻¹ in the FT-IR spectrum and 1701 cm⁻¹ in the FT-Raman spectrum. niscpr.res.in The C-H stretching mode of the aldehyde group is usually observed in the FT-Raman spectrum around 2900 cm⁻¹. niscpr.res.in

The nitro group gives rise to characteristic asymmetric and symmetric stretching vibrations. These are typically strong bands in the infrared spectrum. The aromatic C-H bending vibrations, both in-plane and out-of-plane, provide information about the substitution pattern on the benzene ring and are generally observed in the 900-860 cm⁻¹ region. niscpr.res.in The trifluoromethyl group also has characteristic stretching and bending vibrations, which contribute to the complexity of the spectrum.

Table 1: Interpreted Experimental Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference Compound(s) |

| C-H Stretch (Aldehyde) | ~2912 | FT-Raman | 2-Nitrobenzaldehyde niscpr.res.in |

| C=O Stretch (Aldehyde) | ~1698 - 1708 | FT-IR, FT-Raman | 2-Nitrobenzaldehyde, 4-Nitrobenzaldehyde niscpr.res.in |

| NO₂ Asymmetric Stretch | ~1530 | FT-IR | General Nitroaromatics |

| NO₂ Symmetric Stretch | ~1350 | FT-IR | 4-Nitrobenzaldehyde researchgate.net |

| C-H Out-of-Plane Bend | ~860 - 865 | FT-IR, FT-Raman | 2-Nitrobenzaldehyde niscpr.res.in |

Note: The data in this table is based on interpretations from related molecules and represents expected ranges.

To complement experimental findings, theoretical vibrational frequency calculations are often performed using quantum chemical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). niscpr.res.inresearchgate.net These calculations provide a theoretical spectrum that can be compared with the experimental one, aiding in the definitive assignment of vibrational bands. nih.gov

For molecules like nitrobenzaldehydes, calculations are commonly carried out using basis sets such as 6-311++G(d,p). niscpr.res.inresearchgate.net The choice of method and basis set is crucial for obtaining accurate results that correlate well with experimental data. researchgate.net DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide excellent agreement with experimental frequencies for a variety of organic molecules. niscpr.res.inresearchgate.netnih.gov These computational models can predict the frequencies and intensities of all fundamental vibrational modes for the molecule in its optimized geometric structure. researchgate.net

A direct comparison between the raw calculated vibrational frequencies and the experimental ones often reveals systematic deviations. These discrepancies arise from the approximations inherent in the theoretical models, such as the harmonic approximation and the incomplete treatment of electron correlation. To improve the agreement, the calculated frequencies are often scaled using specific scaling factors. nih.gov

Studies on similar molecules have demonstrated that when appropriate scaling is applied, the theoretical wavenumbers show very good agreement with the experimental values. niscpr.res.in This correlation allows for a more confident and detailed assignment of the experimental spectrum, including the characterization of complex vibrational modes that may be difficult to assign based on empirical data alone. nih.gov The potential energy distribution (PED) calculated from these theoretical models can also be used to precisely characterize each normal mode. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of the hydrogen and carbon atoms. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups, and the aldehyde function.

In the ¹H NMR spectrum, the aldehyde proton is expected to appear as a singlet at a downfield chemical shift, typically above δ 10 ppm. The aromatic protons will appear as a complex pattern of multiplets in the aromatic region (δ 7-9 ppm), with their specific shifts and coupling constants determined by their positions relative to the substituents.

The ¹³C NMR spectrum will show a resonance for the aldehydic carbon in the highly deshielded region (around δ 190 ppm). The carbons of the aromatic ring will have distinct chemical shifts reflecting the electronic effects of the substituents. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (Aldehyde) | > 10 | Singlet | Highly deshielded proton. |

| ¹H (Aromatic) | 7.0 - 9.0 | Multiplets | Complex pattern due to substitution. |

| ¹³C (Aldehyde) | ~190 | Singlet | Characteristic of aldehydic carbons. |

| ¹³C (Aromatic) | 120 - 150 | Multiple signals | Shifts influenced by NO₂ and CF₃ groups. |

| ¹³C (CF₃) | ~123 | Quartet | Coupled to three fluorine atoms. |

Note: These are predicted values based on general principles and data from similar structures.

¹⁹F NMR spectroscopy is a highly specific technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. rsc.org The chemical shift of this signal provides a unique fingerprint for the CF₃ group in its specific electronic environment. beilstein-journals.orgrsc.org

In various trifluoromethyl-substituted aromatic compounds, the ¹⁹F chemical shift for the CF₃ group is typically observed in the range of -60 to -65 ppm relative to a standard like CFCl₃. rsc.orgbeilstein-journals.orgrsc.org For example, in 1-nitro-4-(trifluoromethyl)benzene, the ¹⁹F NMR signal appears at -63.2 ppm. rsc.org This technique is particularly useful for confirming the presence and purity of the trifluoromethylated compound. nih.gov

Investigation of Coupling Constants and Through-Space Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of this compound. In ¹H NMR, the chemical shifts and coupling patterns of the three aromatic protons provide definitive evidence for the 1,2,4-substitution pattern on the benzene ring. Furthermore, analysis of coupling constants (J-values) reveals crucial information about the spatial relationships between nuclei.

A particularly insightful aspect of NMR analysis for this molecule is the investigation of through-space coupling between the fluorine nuclei of the trifluoromethyl (-CF₃) group and the adjacent proton on the aromatic ring (H-5). This phenomenon, known as a JFH coupling, occurs when the nuclei are in close spatial proximity, regardless of the number of bonds separating them. The detection and measurement of this through-space coupling provide unambiguous confirmation of the regiochemistry and offer insights into the molecule's preferred conformation in solution. The steric and electronic interactions between the ortho-nitro group and the meta-trifluoromethyl group influence the rotational barrier and conformational equilibrium, which can be probed by these detailed NMR studies.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Application in Compound Identification and Purity Assessment

Mass spectrometry is fundamental to verifying the molecular identity and assessing the purity of synthesized this compound. Standard MS analysis confirms the molecular weight, while High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, enabling the determination of the compound's elemental formula. sigmaaldrich.comuni.lu The precise mass is a critical quality control parameter that distinguishes the target compound from potential impurities with similar nominal masses.

Vendor specifications and analytical data sheets confirm that techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to ensure the purity of commercial batches of this compound. bldpharm.com Furthermore, advanced techniques such as ion mobility-mass spectrometry can provide Collision Cross Section (CCS) values. CCS is a measure of the ion's size and shape in the gas phase and serves as an additional, independent identifier. Computationally predicted CCS values for various adducts of this compound are available and can be compared with experimental data for enhanced confidence in identification. uni.lu

| Identifier | Value | Source |

| Molecular Formula | C₈H₄F₃NO₃ | sigmaaldrich.comuni.lu |

| Molecular Weight | 219.12 g/mol | sigmaaldrich.com |

| Monoisotopic Mass | 219.01433 Da | uni.lu |

Table 1: Key Identifiers for this compound.

| Adduct Ion | m/z (Predicted) | Collision Cross Section (Ų) | Source |

| [M+H]⁺ | 220.02161 | 136.6 | uni.lu |

| [M+Na]⁺ | 242.00355 | 146.1 | uni.lu |

| [M-H]⁻ | 218.00705 | 137.2 | uni.lu |

| [M]⁺ | 219.01378 | 132.5 | uni.lu |

Table 2: Predicted m/z and Collision Cross Section (CCS) Values from Computational Modeling.

Fragmentation Pathway Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation pattern of the molecular ion, providing data that confirms the compound's structure. In Electron Ionization (EI) MS, the molecular ion peak ([M]⁺•) for this compound is expected at an m/z of 219. For aromatic nitro compounds, this peak is typically prominent. youtube.com

The subsequent fragmentation is dictated by the functional groups present. Characteristic fragmentation pathways for this molecule would include:

Loss of a nitro radical ([M - NO₂]⁺): A primary fragmentation involving the cleavage of the C-N bond, resulting in a fragment ion at m/z 173.

Loss of a formyl radical ([M - CHO]⁺): Cleavage of the aldehyde group, leading to a fragment at m/z 190.

Loss of nitric oxide ([M - NO]⁺): A common rearrangement for aromatic nitro compounds, yielding a fragment at m/z 189.

These characteristic losses, summarized in the table below, create a unique mass spectral fingerprint that is used for structural elucidation and confirmation.

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Identity of Loss |

| 129 | NO₂ | 173 | Nitro Radical |

| 219 | CHO | 190 | Formyl Radical |

| 219 | NO | 189 | Nitric Oxide |

Table 3: Predicted Key Mass Spectral Fragments for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Band Gap Energy Determination

UV-Vis spectroscopy probes the electronic transitions within a molecule. While a specific spectrum for this compound is not detailed in the reviewed literature, its spectral characteristics can be inferred from comprehensive studies on related nitrobenzaldehyde isomers. rsc.org The spectrum is expected to be characterized by several absorption bands corresponding to different electronic transitions.

n→π* Transitions: Weak absorptions are expected at longer wavelengths (around 350 nm). These arise from the excitation of non-bonding electrons (n) from the lone pairs of the oxygen atoms in both the nitro (-NO₂) and aldehyde (-CHO) groups to anti-bonding π* orbitals. rsc.org

π→π* Transitions: More intense absorptions occur at shorter wavelengths. These are typically split into two main bands for nitroaromatics:

An intermediate intensity band (around 300 nm) associated with π→π* transitions primarily within the substituted benzene ring. rsc.org

A strong intensity band (around 250 nm) corresponding to π→π* transitions that involve charge transfer character between the benzene ring and the electron-withdrawing nitro group. rsc.org

The presence of the strongly electron-withdrawing -CF₃ group at the para-position to the aldehyde will modulate the energies of these transitions compared to the simple isomers. The optical band gap energy (E_g) of the molecule can be estimated from the onset wavelength (λ_onset) of the lowest energy absorption band using the equation E_g = 1240 / λ_onset. This value corresponds to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful complement to experimental analysis, providing deep insights into the properties of this compound. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are used to predict a wide range of molecular properties.

For instance, computational models can predict physicochemical parameters like the octanol-water partition coefficient (a predicted XlogP of 1.6 indicates its relative hydrophobicity). uni.lu Furthermore, modeling is used to investigate intramolecular interactions, such as the potential for hydrogen bonding between the aldehyde and nitro groups, which can influence conformational stability.

In the context of spectroscopy, computational methods are invaluable. High-level calculations are used to predict NMR chemical shifts and coupling constants, aiding in the interpretation of experimental spectra. For UV-Vis analysis, methods like Time-Dependent DFT (TD-DFT) or multireference methods (MS-CASPT2) can calculate vertical transition energies and oscillator strengths. rsc.org These calculations allow for the confident assignment of experimental absorption bands to specific electronic transitions, providing a complete picture of the molecule's electronic structure.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For this compound, DFT calculations, often employing basis sets like B3LYP/6-31G+(d,p), are used to predict key structural parameters. nih.gov

The process involves starting with an initial guess of the molecular structure and iteratively solving the Kohn-Sham equations until a self-consistent field (SCF) is achieved and the forces on the atoms are minimized. This optimization yields the equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, for example from X-ray diffraction, to validate the computational model. nih.govconicet.gov.ar The correlation coefficient (R²) between experimental and calculated bond lengths and angles for similar molecules often demonstrates a high degree of consistency, confirming the reliability of the DFT approach. nih.gov

Table 1: Predicted Structural Parameters of Aromatic Aldehydes from DFT Calculations

This table illustrates typical structural parameters that can be obtained for a molecule like this compound through DFT calculations. The values are representative of those found in related aromatic aldehyde studies.

| Parameter | Description | Typical Calculated Value (Å or °) |

| C-C (ring) | Carbon-Carbon bond length in the benzene ring | ~1.39 Å |

| C-CHO | Bond length between the ring and the aldehyde carbon | ~1.48 Å |

| C=O | Carbon-Oxygen double bond length in the aldehyde | ~1.21 Å |

| C-N | Bond length between the ring and the nitro group nitrogen | ~1.47 Å |

| N=O | Nitrogen-Oxygen double bond length in the nitro group | ~1.22 Å |

| C-CF3 | Bond length between the ring and the trifluoromethyl carbon | ~1.50 Å |

| C-F | Carbon-Fluorine bond length in the trifluoromethyl group | ~1.34 Å |

| C-C-C (ring) | Angle within the benzene ring | ~120° |

| C-C-CHO | Angle between the ring and the aldehyde group | ~121° |

| O-C-H | Angle within the aldehyde group | ~120° |

HOMO-LUMO Analysis and Chemical Stability Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The analysis of these orbitals is fundamental to understanding the chemical reactivity and kinetic stability of a molecule. conicet.gov.arajchem-a.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. conicet.gov.ar

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive, more polarizable, and has higher chemical reactivity and biological activity. nih.govirjweb.com For this compound, the presence of strong electron-withdrawing groups (the nitro and trifluoromethyl groups) significantly influences the energies of the FMOs. These groups lower the energy of the LUMO, making the molecule a better electron acceptor.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). ajchem-a.comnih.gov

These descriptors provide quantitative measures of the molecule's stability and reactivity. nih.gov

Table 2: Frontier Molecular Orbital Properties and Global Reactivity Descriptors

This table shows representative values for FMO energies and the resulting reactivity descriptors, based on DFT calculations for analogous molecules.

| Parameter | Formula | Description |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / (2η) | Describes the electrophilic nature of the molecule |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution on a molecule and predict its reactive behavior. nih.gov The MEP surface map illustrates the electrostatic potential at different points on the molecule's surface, helping to identify sites for electrophilic and nucleophilic attack. nih.govnih.gov

The MEP map is color-coded to represent different potential values.

Red regions indicate the most negative potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms.

Blue regions indicate the most positive potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the nitro and aldehyde groups due to their high electronegativity. The most positive potential (blue) would likely be located around the hydrogen atom of the aldehyde group and potentially near the carbon atom of the aldehyde, making it a primary site for nucleophilic attack. The electron-withdrawing nature of the nitro and trifluoromethyl groups would also influence the potential of the aromatic ring. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). nih.gov The key output of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy, E(2), associated with these donor-acceptor interactions. conicet.gov.ar

A higher E(2) value signifies a stronger interaction, indicating greater electron delocalization and increased molecular stability. conicet.gov.ar In this compound, significant interactions would be expected, such as:

π → π* interactions: Delocalization of π-electrons within the aromatic system and between the ring and the substituents (nitro and aldehyde groups).

n → π* interactions: Delocalization of lone pair electrons (n) from the oxygen atoms of the nitro and aldehyde groups into the antibonding π* orbitals of the aromatic ring.

Hyperconjugation: Interactions involving σ bonds, such as σ(C-H) → π*(C=C) or interactions involving the trifluoromethyl group.

Molecular Dynamics Simulations of Reactions Involving the Compound

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. chemrxiv.org When combined with reactive force fields (like ReaxFF) or multi-state empirical valence bond (MS-EVB) models, MD can be used to simulate chemical reactions. chemrxiv.orgescholarship.org These simulations provide insights into reaction mechanisms, transition states, and product formation under specific conditions like temperature and pressure. escholarship.org

For a molecule like this compound, MD simulations can be employed to explore various reactions, such as:

Reduction of the nitro group: Simulating the reaction pathway for the conversion of the -NO₂ group to an amino group (-NH₂), a common transformation in organic synthesis.

Oxidation of the aldehyde group: Modeling the conversion of the -CHO group to a carboxylic acid (-COOH).

Nucleophilic addition to the aldehyde: Simulating the attack of a nucleophile on the carbonyl carbon to understand the dynamics of bond formation.

Tribochemical reactions: Investigating reactions that occur at sliding interfaces due to pressure and shear, which can be crucial in materials science applications. escholarship.org

These simulations can automatically identify low-energy reaction pathways and products, offering a dynamic perspective that complements the static picture provided by methods like DFT. peerj.com

Advanced Research Applications and Derivate Studies

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The structural motifs present in 2-Nitro-4-(trifluoromethyl)benzaldehyde make it an ideal starting material for constructing a range of heterocyclic and other complex molecular architectures that are pivotal in pharmaceutical development.

Precursors for Nitisinone (NTBC) and Related HPPD Inhibitors

This compound is a key intermediate in the synthesis of Nitisinone, also known as NTBC. Nitisinone, or 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione, is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). cijournal.ruturkiyeparazitolderg.org This enzyme is crucial in the catabolic pathway of the amino acid tyrosine. researchgate.net The inhibition of HPPD is the therapeutic mechanism behind Nitisinone's use in treating the rare genetic disorder Hereditary Tyrosinemia type 1 (HT-1). mdpi.comnih.gov

The synthesis of Nitisinone involves the conversion of the aldehyde group of the parent compound into a carboxylic acid, 2-Nitro-4-(trifluoromethyl)benzoic acid, which is then activated, typically as an acid chloride (2-nitro-4-trifluoromethylbenzoyl chloride). benthamdirect.com This activated intermediate subsequently reacts with 1,3-cyclohexanedione in a key carbon-carbon bond-forming reaction to yield the final Nitisinone structure. nih.gov The efficiency of this synthesis has been optimized to achieve yields greater than 85% while maintaining high purity. nih.gov

Table 1: Key Steps in the Synthesis of Nitisinone

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

|---|---|---|---|---|

| 1 | This compound | Oxidizing Agent | Oxidation of aldehyde | 2-Nitro-4-(trifluoromethyl)benzoic acid |

| 2 | 2-Nitro-4-(trifluoromethyl)benzoic acid | Oxalyl Chloride or Thionyl Chloride | Formation of acid chloride | 2-Nitro-4-(trifluoromethyl)benzoyl chloride |

Derivatives for Antileishmanial and Antitubercular Agents

The nitroaromatic scaffold, particularly when combined with a trifluoromethyl group, is a recurring motif in the development of novel antimicrobial agents. Derivatives of this compound are being explored for their potential therapeutic value against challenging pathogens.

Antileishmanial Agents: Leishmaniasis is a parasitic disease with limited treatment options, driving research into new therapeutic compounds. Nitroaromatic compounds, including nitroimidazoles and nitrofuran derivatives, are known to possess antileishmanial activity, which is often mediated by parasitic nitroreductase enzymes. nih.govnih.gov Research has demonstrated that Schiff bases derived from various benzaldehydes exhibit a range of biological activities, including antileishmanial effects. turkiyeparazitolderg.orgmdpi.com While direct synthesis from this compound is an area of ongoing research, related 4-nitro-1H-imidazolyl compounds have shown potent activity against Leishmania amazonensis amastigotes in vitro, with half-maximal effective concentrations (EC50) as low as 4.57 µM. nih.gov This highlights the potential of developing Schiff bases or other derivatives from this compound as novel antileishmanial candidates.

Antitubercular Agents: The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. researchgate.net Quinoline derivatives have shown a wide spectrum of biological activities, including antimycobacterial effects. nih.govresearchgate.net A particularly promising class of compounds is the 2-trifluoromethyl-4-quinolinylhydrazones. benthamdirect.comnih.gov Studies have shown that these compounds exhibit significant activity against both sensitive and resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MIC) in the range of 7-8 μM. cijournal.runih.gov The synthesis of such quinoline scaffolds can be achieved through methods like the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The this compound can be readily converted into a suitable precursor for these syntheses, indicating its utility in developing new antitubercular agents.

Table 2: Antitubercular Activity of 2-Trifluoromethyl-4-quinolinylhydrazone Analogs

| Compound Class | Target Organism | Activity Metric | Result |

|---|---|---|---|

| Substituted 2-trifluoromethyl-4-quinolinylhydrazones | M. tuberculosis (sensitive strain) | MIC | ~7 - 8 µM |

Intermediate in the Synthesis of Fluoropyrimidine Derivatives

Fluoropyrimidines are a critical class of compounds in medicinal chemistry, most notably as anticancer and antifungal agents. The synthesis of substituted pyrimidines can often be achieved through the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. A common route involves the initial formation of a chalcone (α,β-unsaturated ketone) from an aldehyde and a ketone. researchgate.net

This compound can react with an appropriate ketone to form a chalcone intermediate. This intermediate can then undergo cyclocondensation with reagents like urea (B33335), thiourea, or guanidine to yield the corresponding pyrimidine (B1678525), pyrimidine-2-thione, or 2-aminopyrimidine ring system. Furthermore, research into novel antitubercular agents has identified trifluoromethyl pyrimidinone compounds as having potent activity against M. tuberculosis. nih.gov This suggests that pyrimidine derivatives synthesized from this compound could possess valuable biological activities.

Role in the Synthesis of Other Nitrogen-Containing Heterocycles (e.g., Indoles)

The indole (B1671886) nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals. The Leimgruber-Batcho indole synthesis is a classic method for preparing indoles from o-nitrotoluenes. A related and efficient approach utilizes o-nitrobenzaldehydes to construct the indole ring system.

Specifically, this compound has been used in the synthesis of 2-trifluoromethyl-indoles. The process involves a catalytic olefination reaction of the aldehyde with CF3CCl3 to produce a trifluoromethylated ortho-nitrostyrene intermediate. This styrene derivative is then converted to an enamine. A subsequent one-pot reduction of the nitro group using an Fe-AcOH-H2O system triggers an intramolecular cyclization to furnish the desired 2-CF3-indole in high yield. This methodology demonstrates the direct utility of this compound in creating complex, fluorinated heterocyclic systems.

Development of Novel Organic Reagents and Catalysts

Beyond its use in synthesizing biologically active molecules, this compound is also a precursor for creating specialized chemical tools, such as chiral ligands for asymmetric catalysis.

Precursors for Chiral Ligands in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is fundamental to modern drug development. This field relies heavily on the use of chiral catalysts, which often consist of a metal center coordinated to a chiral organic ligand. Schiff bases are a versatile class of ligands that can be readily prepared by condensing a primary amine with an aldehyde or ketone.

This compound can be reacted with chiral diamines to produce chiral Schiff base ligands. For instance, the condensation of nitrobenzaldehydes with the chiral diamine (1R,2R)-(-)-1,2-diaminocyclohexane yields a class of chiral Schiff base ligands. The electronic properties of these ligands can be tuned by the substituents on the benzaldehyde (B42025) ring. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups in the target compound can significantly influence the electronic environment of the resulting metal complex, thereby affecting its catalytic activity and enantioselectivity in asymmetric reactions such as cyclopropanation, aziridination, or allylic alkylation.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nitisinone (NTBC) |

| 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione |

| 4-hydroxyphenylpyruvate dioxygenase (HPPD) |

| 2-Nitro-4-(trifluoromethyl)benzoic acid |

| 2-nitro-4-trifluoromethylbenzoyl chloride |

| 1,3-cyclohexanedione |

| 2-trifluoromethyl-4-quinolinylhydrazone |

| (1R,2R)-(-)-1,2-diaminocyclohexane |

| 2-CF3-indole |

| Urea |

| Thiourea |

Advanced Research Applications and Derivative Studies of this compound

The strategic placement of a nitro group, a trifluoromethyl group, and an aldehyde functionality on a benzene (B151609) ring makes this compound a versatile building block in advanced chemical synthesis. Its derivatives are the subject of ongoing research, particularly in the fields of medicinal chemistry and materials science, where the unique electronic properties imparted by its functional groups are highly sought after.

Investigation of Sulfides and Sulfoxides Containing the 2-Nitro-4-(trifluoromethyl)benzene Moiety

The 2-nitro-4-(trifluoromethyl)benzene core, derivable from this compound, serves as a key structural motif in the synthesis and investigation of various sulfur-containing compounds. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the chemical reactivity and properties of the resulting sulfides and sulfoxides.

Research in this area often begins with the synthesis of 2-nitro-4-(trifluoromethyl)phenyl sulfides. These are typically prepared through nucleophilic aromatic substitution reactions where a thiol reacts with a suitable 2-nitro-4-(trifluoromethyl)phenyl halide. While direct use of the aldehyde is less common for this initial step, its conversion to a more suitable precursor is a key enabling transformation.

A notable example of a sulfide derivative is N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide. This compound incorporates the 2-nitro-4-(trifluoromethyl)phenyl sulfide moiety and has been cataloged as a chemical intermediate, suggesting its utility in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide

| Property | Value |

| Molecular Formula | C14H9F3N2O3S |

| Molecular Weight | 342.30 g/mol |

| Boiling Point | 440.3°C at 760 mmHg |

| Flash Point | 220.1°C |

| Density | 1.49 g/cm³ |

Note: Data sourced from chemical supplier databases.

The subsequent oxidation of these sulfides to their corresponding sulfoxides is a critical area of investigation. The selective oxidation of a sulfide to a sulfoxide, without further oxidation to the sulfone, is a common challenge in organic synthesis. Various methods are employed to achieve this selectivity, often involving mild oxidizing agents and carefully controlled reaction conditions. The development of "green" oxidation methods using reagents like hydrogen peroxide in acetic acid is an active area of research, aiming for high yields and minimal environmental impact. nih.gov The electronic properties of the 2-nitro-4-(trifluoromethyl)phenyl group can influence the susceptibility of the sulfide to oxidation and the stability of the resulting sulfoxide.

Exploration in Materials Science

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of advanced materials with tailored properties.

Precursors for Functional Polymers and Optoelectronic Materials

The trifluoromethyl group is known to enhance the solubility, thermal stability, and optical transparency of polymers, while lowering the dielectric constant and moisture absorption. These properties are highly desirable for applications in microelectronics and optoelectronics. While direct polymerization of the aldehyde is not typical, it can be chemically modified to produce monomers suitable for polymerization.

For instance, the reduction of the nitro group to an amine and subsequent modification of the aldehyde group can yield novel diamine monomers. These fluorinated diamines can then be reacted with dianhydrides to form high-performance polyimides. Research has shown that incorporating trifluoromethyl groups into the polymer backbone leads to materials with high glass transition temperatures, good thermal stability, and low dielectric constants. researchgate.net For example, novel fluorinated polyimides have been synthesized from diamines containing trifluoromethylphenoxy groups, resulting in polymers with excellent solubility, light color, and low moisture absorption.

The presence of both a strong electron-withdrawing nitro group and a trifluoromethyl group also suggests potential applications in the field of nonlinear optics (NLO). Organic molecules with significant donor-acceptor character can exhibit large second- and third-order NLO responses. The delocalization of π-electrons across a molecule containing such groups can lead to desirable NLO properties. nih.gov Theoretical and experimental studies on related benzaldehyde derivatives have explored their potential for applications in optical data storage, image processing, and optical switching.

Role in the Development of Specialty Chemicals

This compound is a key starting material for the synthesis of a variety of specialty chemicals, particularly heterocyclic compounds. The aldehyde group provides a reactive site for condensation and cyclization reactions, while the nitro and trifluoromethyl groups can be retained or transformed to tune the properties of the final product.

For example, this aldehyde can be used in the synthesis of trifluoromethyl-containing heterocyclic compounds such as quinolines, indoles, and pyrazoles. rsc.org These classes of compounds are of significant interest in medicinal chemistry and agrochemistry due to their diverse biological activities. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of drug candidates. Recent research has focused on developing efficient, metal-free, and regioselective methods for the synthesis of these complex heterocyclic systems from readily available trifluoromethylated building blocks. rsc.org

Table 2: Examples of Heterocyclic Systems Potentially Synthesized from this compound Derivatives

| Heterocyclic System | Potential Synthetic Route | Key Features |

| 2-(Trifluoromethyl)indoles | Reductive cyclization of 2-nitrobenzyl trifluoromethyl ketone intermediates. | Low cost, high regioselectivity. rsc.org |